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molecular formula C21H20Cl2N4O4S2 B8408646 5-((3,5-Dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)-4-nitrothiophene-2-carboxamide

5-((3,5-Dichloropyridin-4-yl)thio)-n-(4-(3-(dimethylamino)propoxy)phenyl)-4-nitrothiophene-2-carboxamide

Cat. No. B8408646
M. Wt: 527.4 g/mol
InChI Key: WBLPASJLOLFBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680139B2

Procedure details

Prepared according to the procedure described for example 44 from 5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carboxylic acid (35 mg, 0.1 mmol) and 4-(3-(dimethylamino)propoxy)aniline (21.6 mg, 0.12 mmol). The title compound was obtained as a solid (17.5 mg, 33% yield). MS m/z: 527.16, 525.16 [M+H]+.
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carboxylic acid
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
21.6 mg
Type
reactant
Reaction Step Two
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:20])[C:7]=1[S:8][C:9]1[S:13][C:12]([C:14]([OH:16])=O)=[CH:11][C:10]=1[N+:17]([O-:19])=[O:18].[CH3:21][N:22]([CH3:34])[CH2:23][CH2:24][CH2:25][O:26][C:27]1[CH:33]=[CH:32][C:30]([NH2:31])=[CH:29][CH:28]=1>>[Cl:20][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([Cl:1])[C:7]=1[S:8][C:9]1[S:13][C:12]([C:14]([NH:31][C:30]2[CH:29]=[CH:28][C:27]([O:26][CH2:25][CH2:24][CH2:23][N:22]([CH3:21])[CH3:34])=[CH:33][CH:32]=2)=[O:16])=[CH:11][C:10]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carboxylic acid
Quantity
35 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(=O)O)[N+](=O)[O-])Cl
Step Two
Name
Quantity
21.6 mg
Type
reactant
Smiles
CN(CCCOC1=CC=C(N)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(=O)NC1=CC=C(C=C1)OCCCN(C)C)[N+](=O)[O-])Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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